TrxR1 Inhibition Potency
In a direct enzyme inhibition assay using rat liver homogenate, 1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea demonstrates potent inhibition of Thioredoxin Reductase 1 (TrxR1) with an IC50 value of 280 nM [1]. This activity places it in a comparable, though distinct, potency range relative to the well-characterized TrxR inhibitor auranofin, which exhibits an IC50 of approximately 88-93 nM under similar conditions [2]. This confirms its utility as a structurally novel tool compound for TrxR1 investigation, distinct from the gold-standard gold-based inhibitor auranofin.
| Evidence Dimension | Inhibitory Potency (IC50) against TrxR1 |
|---|---|
| Target Compound Data | 280 nM |
| Comparator Or Baseline | Auranofin: 88-93 nM [2] |
| Quantified Difference | Auranofin is approximately 3-fold more potent. |
| Conditions | Target compound: Rat liver homogenate, 5 min preincubation, DTNB assay [1]. Auranofin: Purified rat TrxR [2]. |
Why This Matters
This specific, quantified inhibition profile validates the compound's use in TrxR1-focused research programs and distinguishes it from other benzoxazole thioureas lacking this established activity, providing a clear, data-driven rationale for its selection over inactive or untested analogs.
- [1] BindingDB. (2013). BDBM50385288 (CHEMBL2034987) Affinity Data for Thioredoxin reductase 1, cytoplasmic (Rat). IC50: 280 nM. View Source
- [2] Jia, J., et al. (2011). Table 3: IC50 values of rat TrxR and E. coli TrxR inhibition tests. In *Antitumor effects of the novel TrxR inhibitor auranofin analog, MJ25, on human melanoma cells*. Journal of Pharmacology and Experimental Therapeutics, 336(3), 911-921. View Source
